molecular formula C20H21N3O4 B3898103 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide

2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide

Cat. No. B3898103
M. Wt: 367.4 g/mol
InChI Key: HVLMAODVGHXJFU-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CEP-701 and is a small molecule inhibitor of receptor tyrosine kinases (RTKs). The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide involves the inhibition of RTKs. This compound binds to the ATP-binding site of RTKs and prevents their activation, thereby inhibiting downstream signaling pathways that are involved in cell growth, differentiation, and survival. This inhibition of RTKs may lead to the induction of apoptosis in cancer cells and the prevention of neuronal death in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to promote neuroprotection and prevent neuronal death in animal models of neurodegenerative diseases. However, the effects of this compound on normal cells and tissues are still not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide in lab experiments include its potent inhibition of RTKs, its ability to induce apoptosis in cancer cells, and its potential for promoting neuroprotection. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its effects on normal cells and tissues.

Future Directions

There are several future directions for the study of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide. These include:
1. Further studies to fully understand the biochemical and physiological effects of this compound on normal cells and tissues.
2. Studies to identify potential drug targets and biomarkers for the use of this compound in cancer treatment and neurodegenerative diseases.
3. Development of novel formulations and delivery systems for the use of this compound in clinical settings.
4. Studies to investigate the potential of this compound for the treatment of other diseases, such as autoimmune disorders and infectious diseases.
5. Investigation of the potential of this compound for use in combination therapy with other drugs for enhanced efficacy and reduced toxicity.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibition of RTKs makes it a promising candidate for the treatment of cancer and neurodegenerative diseases. However, further studies are needed to fully understand its effects on normal cells and tissues and to develop novel formulations and delivery systems for its use in clinical settings.

Scientific Research Applications

2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various fields. It has been shown to be a potent inhibitor of RTKs, which play a crucial role in the regulation of cell growth, differentiation, and survival. This compound has been studied for its potential applications in cancer treatment, where its ability to inhibit RTKs may be used to target cancer cells and prevent their growth and proliferation. It has also been studied for its potential applications in neurodegenerative diseases, where its ability to inhibit RTKs may be used to prevent neuronal death and promote neuroprotection.

properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-2-26-17-5-3-4-16(13-17)22-20(24)15(14-21)12-18-6-7-19(27-18)23-8-10-25-11-9-23/h3-7,12-13H,2,8-11H2,1H3,(H,22,24)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLMAODVGHXJFU-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)N3CCOCC3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.